(2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine
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Overview
Description
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine: is an organic compound that belongs to the class of amines. It features an oxetane ring, which is a four-membered cyclic ether, attached to a propan-1-amine moiety. The compound is chiral, with the (2S) configuration indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine typically begins with commercially available starting materials such as (S)-alanine and ethyl oxetane-3-carboxylate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction of the oxetane ring can lead to the formation of open-chain alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which can be useful in understanding biochemical pathways and developing enzyme inhibitors as drugs.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials, such as polymers and resins, due to the stability and reactivity of the oxetane ring.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The oxetane ring can also participate in ring-opening reactions, which can be crucial in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
(2S)-2-(3-Methyloxetan-3-yl)propan-1-amine: Similar structure but with a methyl group instead of an ethyl group on the oxetane ring.
(2S)-2-(3-Phenyloxetan-3-yl)propan-1-amine: Similar structure but with a phenyl group instead of an ethyl group on the oxetane ring.
(2S)-2-(3-Hydroxyoxetan-3-yl)propan-1-amine: Similar structure but with a hydroxyl group on the oxetane ring.
Uniqueness:
Steric Effects: The ethyl group in (2S)-2-(3-Ethyloxetan-3-yl)propan-1-amine provides unique steric effects compared to other similar compounds, influencing its reactivity and interaction with biological targets.
Reactivity: The presence of the ethyl group can also affect the compound’s reactivity in chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
(2S)-2-(3-ethyloxetan-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(5-10-6-8)7(2)4-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWATGKDCRHKD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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